molecular formula C15H9N3O5S B2505986 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide CAS No. 892848-39-4

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide

Cat. No.: B2505986
CAS No.: 892848-39-4
M. Wt: 343.31
InChI Key: UWILTKXAFSMEDH-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterotricyclic amides characterized by a fused dioxa-thia-aza ring system. Its core structure, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene, features oxygen, sulfur, and nitrogen atoms within a rigid tricyclic scaffold.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILTKXAFSMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18Cl3N3O3S2C_{18}H_{18}Cl_3N_3O_3S^2 and a molecular weight of 494.8 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity. Notably, it features a nitro group which can participate in various chemical reactions such as oxidation and reduction.

Synthetic Routes

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine with 4-nitrobenzoyl chloride under controlled conditions using a base like triethylamine for amide bond formation. Purification is usually achieved through column chromatography to ensure high purity of the final product.

Chemistry

  • Building Block : This compound serves as a valuable building block for synthesizing more complex molecules and materials due to its unique structural features.

Biology

  • Biochemical Probes : It is investigated as a biochemical probe to study enzyme activities and protein interactions, potentially elucidating mechanisms underlying various biological processes.

Medicine

  • Therapeutic Potential : Research indicates potential therapeutic properties including anti-inflammatory and anticancer activities. The compound may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors that regulate cancer cell proliferation.

Industry

  • Advanced Materials : The compound is utilized in the development of advanced materials and as a precursor for synthesizing specialty chemicals. Its unique properties may lead to innovations in material science.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of similar compounds exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Anticancer Properties : Research has shown that related compounds can induce apoptosis in cancer cells through modulation of cell cycle regulators.
  • Synthesis Innovations : Recent advancements in synthetic methodologies have improved yield and purity for compounds related to this compound, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 2-Nitro C₁₆H₁₁N₃O₅S 357.34 Not Provided Electron-withdrawing nitro group; potential for high reactivity.
N-...-4-methoxybenzamide 4-Methoxy C₁₆H₁₂N₂O₄S 328.34 892854-74-9 Electron-donating methoxy group; improved solubility in polar solvents.
N-...-2-methylbenzamide 2-Methyl C₁₇H₁₄N₂O₃S 326.37 892848-11-2 Hydrophobic methyl group; enhanced membrane permeability.
11-Chloro-4,6-dioxa-10-thia-12-azatricyclo... N/A (Core substitution) C₈H₄ClNO₂S 213.64 155559-77-6 Chloro substituent on tricyclic core; altered electronic density.
N-...-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride 3-(2,5-Dioxopyrrolidinyl) C₂₄H₂₅ClN₄O₅S 517.0 1052537-38-8 Bulky dioxopyrrolidine group; potential for protein binding interactions.
Key Observations:
  • Electron Effects : The 2-nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., 4-methoxy or 2-methyl), which may enhance reactivity in nucleophilic substitution or redox reactions.
  • Solubility : Methoxy and hydrophilic substituents improve aqueous solubility, whereas nitro and hydrophobic groups favor organic phases .

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound (357.34 g/mol) falls within the range of drug-like molecules, whereas bulkier derivatives (e.g., , 517.0 g/mol) may face bioavailability limitations.
  • Crystallography : Structural analogs (e.g., ) exhibit conformational flexibility in substituent orientations, as shown by semi-empirical quantum calculations. For example, chloro-substituted benzene rings adopt distinct torsional angles compared to N-bound rings, influencing packing efficiency and crystal stability .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by its tricyclic core and the presence of various functional groups, suggests a wide range of interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a distinctive tricyclic structure that includes heteroatoms such as oxygen and sulfur. These elements contribute to its chemical reactivity and biological interactions. The presence of a nitro group and a benzamide moiety further enhances its potential for diverse biological activities.

Table 1: Structural Features

FeatureDescription
Chemical FormulaC₁₄H₁₁N₃O₃S
Molecular Weight305.31 g/mol
Key Functional GroupsNitro group, Benzamide, Tricyclic system
HeteroatomsOxygen (O), Sulfur (S), Nitrogen (N)

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Case Study: Antioxidant Activity

A study conducted on related thienopyrazole compounds demonstrated significant antioxidant activity against oxidative stress induced by environmental toxins in fish erythrocytes. The compounds reduced cellular damage and improved survival rates compared to control groups . This suggests that N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-nitrobenzamide may exhibit similar protective effects.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Thienopyrazole Derivative AAntioxidant<50
Thienopyrazole Derivative BAnticancer<30
Nitrobenzamide Derivative CAntimicrobial<20

Research Findings

Recent investigations into the biological activities of compounds similar to N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-nitrobenzamide have revealed promising results:

  • Anticancer Properties : Several studies have indicated that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines (e.g., HepG2 hepatocellular carcinoma) with IC50 values below 50 µM .
  • Antimicrobial Effects : Compounds in this class have shown effectiveness against multiple bacterial strains and fungi, suggesting potential as novel antimicrobial agents .
  • Inflammation Modulation : Some derivatives have been reported to inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Table 3: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityInhibition of cancer cell proliferation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What protocols validate the absence of toxic byproducts in scaled-up synthesis?

  • Methodological Answer :
  • LC-MS/MS Screening : Detect trace impurities (≤0.1%) using a C18 column and MRM transitions for known toxic intermediates (e.g., nitroso derivatives).
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 per OECD 471 guidelines .

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